molecular formula C9H5BrFNO2 B1414088 4-Bromo-2-cyano-6-fluorophenylacetic acid CAS No. 1805021-37-7

4-Bromo-2-cyano-6-fluorophenylacetic acid

Cat. No.: B1414088
CAS No.: 1805021-37-7
M. Wt: 258.04 g/mol
InChI Key: DFOMVEMXCYLQOM-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-6-fluorophenylacetic acid is an organic compound with the molecular formula C9H5BrFNO2 It is characterized by the presence of bromine, cyano, and fluorine substituents on a phenylacetic acid backbone

Preparation Methods

The synthesis of 4-Bromo-2-cyano-6-fluorophenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-cyano-6-fluorophenylacetic acid under controlled conditions. The reaction typically requires the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Bromo-2-cyano-6-fluorophenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride. Conversely, the compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-Bromo-2-cyano-6-fluorophenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-6-fluorophenylacetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromine and fluorine substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

4-Bromo-2-cyano-6-fluorophenylacetic acid can be compared with other phenylacetic acid derivatives, such as:

    2-Cyano-6-fluorophenylacetic acid: Lacks the bromine substituent, which may result in different reactivity and biological activity.

    4-Bromo-2-cyano-phenylacetic acid:

    4-Bromo-2-fluorophenylacetic acid:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of this compound in scientific research.

Properties

IUPAC Name

2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-6-1-5(4-12)7(3-9(13)14)8(11)2-6/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOMVEMXCYLQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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